molecular formula C21H23N5O6 B12319991 2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

Cat. No.: B12319991
M. Wt: 441.4 g/mol
InChI Key: JKULRGFPYBAJTE-UHFFFAOYSA-N
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Description

2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid is a complex organic compound known for its significant role in medicinal chemistry. It is often associated with its use as an antimetabolite in cancer treatment, particularly in chemotherapy. This compound is a derivative of folic acid and functions by inhibiting enzymes involved in the synthesis of nucleotides, thereby preventing the proliferation of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid involves multiple steps, starting from the preparation of the pyrrolo[2,3-d]pyrimidine coreThe final step involves the coupling of the pyrrolo[2,3-d]pyrimidine derivative with a benzoyl-protected pentanedioic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and efficiency. The process includes stringent purification steps such as crystallization and chromatography to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological properties .

Mechanism of Action

The mechanism of action of 2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid involves the inhibition of enzymes such as thymidylate synthase and dihydrofolate reductase. These enzymes are crucial for the synthesis of thymidine and purine nucleotides, which are essential for DNA replication and cell division. By inhibiting these enzymes, the compound effectively halts the proliferation of rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid is unique due to its specific structure, which allows for effective inhibition of multiple enzymes involved in nucleotide synthesis. This multi-target approach enhances its efficacy in cancer treatment compared to other single-target compounds .

Properties

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

IUPAC Name

2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H23N5O6/c1-26-17-16(19(30)25-21(26)22)13(10-23-17)7-4-11-2-5-12(6-3-11)18(29)24-14(20(31)32)8-9-15(27)28/h2-3,5-6,10,14,23H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H,31,32)(H2,22,25,30)

InChI Key

JKULRGFPYBAJTE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N=C1N

Origin of Product

United States

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